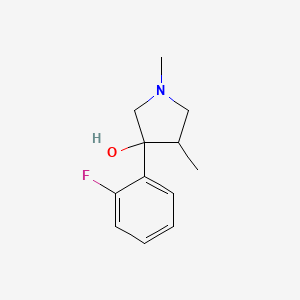
3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 1,4-dimethylpyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, specific catalysts, and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-one.
Reduction: Formation of 3-(2-Fluorophenyl)-1,4-dimethylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
3-(2-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a hydroxyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c1-9-7-14(2)8-12(9,15)10-5-3-4-6-11(10)13/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
KICOMTJUROYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=CC=C2F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13214438.png)
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride](/img/structure/B13214442.png)
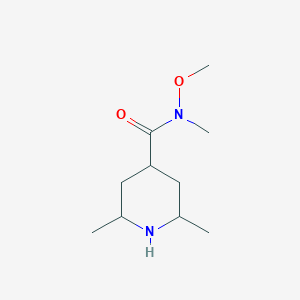

![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13214470.png)

![[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13214477.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid](/img/structure/B13214484.png)
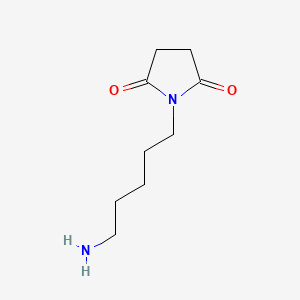

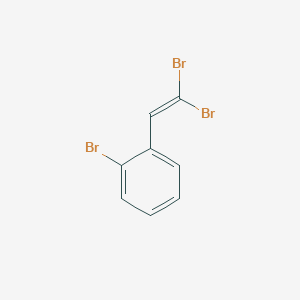
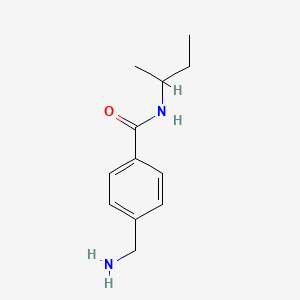
![tert-butyl N-{[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13214508.png)
![2,2-difluoro-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13214515.png)
